molecular formula C13H10FN5O2 B12252201 N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B12252201
M. Wt: 287.25 g/mol
InChI Key: MMBATFLTGYKLFX-UHFFFAOYSA-N
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Description

N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a synthetic heterocyclic compound combining a pyrazole and 1,3,4-oxadiazole core. The pyrazole moiety is substituted with a methyl group at the N1 position, while the oxadiazole ring bears a 4-fluorophenyl group. This structure confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry, particularly in kinase inhibition or antimicrobial applications .

Properties

Molecular Formula

C13H10FN5O2

Molecular Weight

287.25 g/mol

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C13H10FN5O2/c1-19-7-6-10(18-19)11(20)15-13-17-16-12(21-13)8-2-4-9(14)5-3-8/h2-7H,1H3,(H,15,17,20)

InChI Key

MMBATFLTGYKLFX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Method 1: Cyclization of 4-Fluorobenzohydrazide

Procedure ():

  • Hydrazide Preparation : React 4-fluorobenzoic acid with hydrazine hydrate in ethanol under reflux to form 4-fluorobenzohydrazide .
  • Oxadiazole Formation : Treat the hydrazide with cyanogen bromide (BrCN) in ethanol or phosphoryl chloride (POCl₃) in anhydrous conditions.

Reaction Conditions :

Reagent Solvent Temperature Time Yield
BrCN Ethanol Reflux 6–8 h 70%
POCl₃ Toluene 80–90°C 4–6 h 85%

Mechanism :

  • POCl₃ acts as a cyclizing agent, facilitating intramolecular dehydration to form the 1,3,4-oxadiazole ring.

Method 2: One-Pot Synthesis from 4-Fluorobenzoyl Chloride

Procedure ():

  • React 4-fluorobenzoyl chloride with semicarbazide in dichloromethane (DCM) to form N-(4-fluorobenzoyl)semicarbazide .
  • Cyclize the intermediate using iodine (I₂) or LiClO₄ under oxidative conditions.

Reaction Conditions :

Oxidizing Agent Solvent Temperature Yield
I₂ DCM RT, 12 h 65%
LiClO₄ Acetonitrile RT, 6 h 78%

Synthesis of 1-Methyl-1H-Pyrazole-3-Carboxylic Acid

Method 1: Alkylation of Pyrazole-3-Carboxylate

Procedure ():

  • React ethyl pyrazole-3-carboxylate with methyl iodide in the presence of NaH in DMF.
  • Hydrolyze the ester using NaOH in aqueous ethanol to yield 1-methyl-1H-pyrazole-3-carboxylic acid .

Reaction Conditions :

Step Reagents Solvent Temperature Yield
Alkylation MeI, NaH DMF 0–5°C 90%
Hydrolysis NaOH, H₂O/EtOH Reflux 2 h 95%

Amide Coupling to Form the Final Compound

Method 1: EDC/HOBt-Mediated Coupling

Procedure ():

  • Activate 1-methyl-1H-pyrazole-3-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.
  • Add 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine and stir at room temperature.

Reaction Conditions :

Coupling Agent Solvent Temperature Time Yield
EDC/HOBt DMF RT 12 h 82%

Mechanism :

  • EDC activates the carboxylic acid to an O-acylisourea intermediate, which reacts with the amine to form the amide bond.

Method 2: Acid Chloride Route

Procedure ():

  • Convert 1-methyl-1H-pyrazole-3-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂).
  • React the acid chloride with 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine in anhydrous THF.

Reaction Conditions :

Reagent Solvent Temperature Time Yield
SOCl₂ THF Reflux 2 h 75%

Optimization and Challenges

  • Regioselectivity : Use of POCl₃ ensures clean cyclization for oxadiazole formation without byproducts ().
  • Purity : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the final compound.
  • Yield Improvements : Microwave-assisted synthesis reduces reaction time for cyclization steps (e.g., 30 min at 100°C, yield: 88%) ().

Analytical Data Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, oxadiazole NH), 7.85–7.70 (m, 4H, Ar-H), 6.55 (s, 1H, pyrazole-H), 3.90 (s, 3H, N-CH₃).
  • LC-MS : m/z 342.1 [M+H]⁺.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation, particularly at the oxadiazole and carboxamide functional groups. For example:

  • Potassium permanganate (KMnO₄) oxidation converts pyrazole-4-carbaldehydes to carboxylic acids, which can be esterified or amidated . A similar mechanism may apply to the pyrazole moiety in the target compound.

  • Acidic K₂Cr₂O₇ oxidation is used in oxadiazole synthesis pathways, suggesting potential for analogous transformations in this compound .

Reaction TypeReagents/ConditionsProductsReference
OxidationKMnO₄ in water-pyridinePyrazole-4-carboxylic acid
Oxidative cyclizationAcidic K₂Cr₂O₇Oxadiazole derivatives

Hydrolysis and Amidation

The carboxamide group (–CONH–) is susceptible to hydrolysis:

  • Aqueous hydrolysis under acidic or basic conditions can yield carboxylic acids or their salts.

  • Amidation (e.g., with amines) may modify the carboxamide group, altering solubility or bioavailability.

Reaction TypeConditionsProductsReference
HydrolysisAqueous media (acidic/basic)Pyrazole-3-carboxylic acid

Condensation Reactions

The compound’s functional groups enable participation in condensation reactions:

  • Schiff base formation with aldehydes/ketones via the carboxamide’s amine group.

  • Hydrazone formation with hydrazines, as seen in pyrazole-4-carbaldehydes .

Oxadiazole Ring Modifications

The 1,3,4-oxadiazole ring can undergo:

  • Catalytic oxidative annulation (e.g., using Pd catalysts or visible-light methods) to form fused heterocycles .

  • Sulfonation or substitution at the oxadiazole’s para position, as demonstrated in anticancer oxadiazole derivatives .

Reaction TypeReagents/ConditionsProductsReference
Oxidative annulationPd catalysts, O₂Fused heterocycles
SulfonationSulfonyl chloridesSulfonamide derivatives

Pyrazole Ring Interactions

The pyrazole moiety may participate in:

  • Alkylation or arylation at the N-methyl position.

  • Electrophilic substitution at the 3- or 5-position, influenced by the carboxamide group’s electron-withdrawing effect .

Characterization Techniques

Key analytical methods for reaction monitoring include:

  • NMR spectroscopy (e.g., 1{}^{\text{1}}H, 13{}^{\text{13}}C) to track functional group transformations.

  • Mass spectrometry to confirm molecular weight and purity.

  • FTIR spectroscopy to identify amide (–NH, –CO) and oxadiazole (–N–O–) functional groups.

Biological and Mechanistic Insights

The compound’s oxadiazole and pyrazole moieties are linked to anticancer, antimicrobial, and anti-inflammatory activities . Reaction pathways that modify these rings (e.g., sulfonation, oxidation) may enhance bioactivity, as seen in analogous oxadiazole derivatives .

Scientific Research Applications

Biological Activities

The compound belongs to the class of 1,3,4-oxadiazoles , which are known for their broad spectrum of biological activities. Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant potential as:

  • Anticancer Agents : Numerous studies have demonstrated the cytotoxic effects of 1,3,4-oxadiazole derivatives against various cancer cell lines. For instance, compounds incorporating this scaffold have shown promising results in inhibiting the proliferation of leukemia and breast cancer cells . Specifically, derivatives have been synthesized that target specific cancer types with varying degrees of potency.
  • Antimicrobial Agents : The antimicrobial properties of oxadiazole derivatives have been well-documented. They exhibit activity against a range of pathogens, including bacteria and fungi . This makes them candidates for further development as antibiotics or antifungal agents.
  • Anti-inflammatory and Analgesic Agents : Some studies have highlighted the anti-inflammatory effects of pyrazole and oxadiazole derivatives. The introduction of specific substituents can enhance their efficacy in reducing inflammation and pain .

Case Studies

Several case studies illustrate the application and effectiveness of this compound:

StudyFindings
Abdel K. Mansour et al.Reported that a derivative exhibited significant anticancer activity against multiple leukemia cell lines at concentrations as low as 104M10^{-4}M .
El-Din et al.Developed new oxadiazole derivatives with sulfonamide moieties that showed high antiproliferative activity against various cancer types, achieving over 90% inhibition in some cases .
Flow Cytometry AnalysisDemonstrated that certain oxadiazole derivatives could trigger apoptosis in MCF-7 breast cancer cells by increasing caspase 3/7 activity .

Synthesis and Structure

The synthesis of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions that create the oxadiazole ring and incorporate the pyrazole moiety. Structural modifications can significantly influence the biological activity and selectivity of these compounds.

Mechanism of Action

The mechanism of action of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and bind to specific receptors, thereby modulating biological pathways. For instance, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Variations and Core Heterocycles

The compound’s closest analogs differ in core heterocycles, substituent positions, or halogen types. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Core Structure Substituents
Target Compound C₁₃H₁₁FN₄O₂ 282.26 Pyrazole + 1,3,4-oxadiazole 4-Fluorophenyl, methyl
N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide C₁₈H₁₅FN₄O₂ 338.34 Dihydroisoquinoline + 1,3,4-oxadiazole 4-Fluorophenyl, dihydroisoquinoline
N-(5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide C₁₄H₁₂FN₅O₂ 301.28 Pyrazole + 1,3,4-oxadiazole 3-Fluorophenyl, dimethyl
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide C₁₆H₁₇FN₄O₂S 348.40 Pyrrolidone + 1,3,4-thiadiazole 4-Fluorophenyl, isopropyl
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide C₂₀H₁₅Cl₃N₄O 417.72 Pyrazole 4-Chlorophenyl, dichlorophenyl, pyridylmethyl

Key Observations :

  • Substituent Position : The 3-fluorophenyl analog () may exhibit altered steric interactions compared to the 4-fluorophenyl group in the target compound.
  • Halogen Effects : Chlorophenyl derivatives () show increased molecular weight and lipophilicity compared to fluorophenyl analogs.

Electronic and Steric Effects

  • Fluorine Position : The 4-fluorophenyl group in the target compound provides electron-withdrawing effects, stabilizing the oxadiazole ring and influencing binding interactions. In contrast, 3-fluorophenyl substitution () may disrupt planarity, reducing affinity for flat binding pockets .
  • Methyl vs.

Biological Activity

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide, a compound belonging to the oxadiazole class, has garnered significant attention in recent years due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of the Compound

This compound is characterized by its unique structural features that include an oxadiazole ring and a fluorophenyl group. These structural elements contribute to its biological properties, making it a candidate for various therapeutic applications.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxadiazole moiety is known for its ability to modulate enzyme activity and disrupt cellular processes. Key mechanisms include:

  • Inhibition of Enzymes : The compound has been shown to inhibit various enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
  • Antimicrobial Activity : Research indicates potential antimicrobial effects against various pathogens, suggesting its utility in treating infectious diseases .
  • Anticancer Properties : The compound exhibits cytotoxic effects on multiple cancer cell lines by targeting specific proteins and pathways involved in tumor growth and metastasis .

Anticancer Activity

A study published in Molecules highlights the anticancer potential of 1,3,4-oxadiazole derivatives, including this compound. The research demonstrates that modifications to the oxadiazole scaffold can enhance cytotoxicity against malignant cells by selectively interacting with nucleic acids and enzymes important for cancer progression .

CompoundActivityMechanism
This compoundAnticancerInhibition of thymidylate synthase
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazoleAnticancerHDAC inhibition
3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazoleAnticancerTelomerase inhibition

Antimicrobial Properties

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. In vitro studies indicate that it exhibits substantial activity against both Gram-positive and Gram-negative bacteria. The presence of the fluorine atom in its structure enhances its lipophilicity, which may facilitate better membrane penetration and increased bioactivity against pathogens .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in substituents on the oxadiazole ring can lead to variations in potency and selectivity towards different biological targets. For instance:

  • Fluorine Substitution : Enhances potency against certain cancer cell lines.
  • Pyrazole Modifications : Alter the interaction with specific enzymes or receptors.

Q & A

Q. Advanced Consideration :

  • Microwave-assisted synthesis (e.g., 100°C, 30 min) can reduce reaction time by 60% compared to conventional stirring .
  • Catalytic systems : Substituting K₂CO₃ with Cs₂CO₃ improves nucleophilic substitution efficiency in sterically hindered intermediates .

How can researchers address low aqueous solubility of this compound in in vitro assays?

Q. Methodological Solutions :

  • Co-solvent systems : Use DMSO-water mixtures (≤10% v/v DMSO) to maintain solubility without compromising cell viability .
  • Prodrug derivatization : Introduce hydrophilic groups (e.g., phosphate esters) at the pyrazole’s methyl position, enhancing solubility by 3–5× while retaining activity .
  • Nanoformulation : Encapsulation in PEGylated liposomes (size: 100–150 nm) improves bioavailability in pharmacokinetic studies .

Q. Advanced Research Focus

  • Target selection : Prioritize enzymes with conserved catalytic sites (e.g., cyclooxygenase-2, EGFR kinase) due to the compound’s oxadiazole moiety’s affinity for hydrophobic pockets .
  • Software parameters :
    • AutoDock Vina : Use a grid box of 25×25×25 Å centered on the active site, with exhaustiveness = 20 .
    • Binding energy thresholds : Dock poses with ΔG ≤ −8.0 kcal/mol are considered high-affinity interactions .
  • Validation : Cross-check docking results with MM-PBSA free energy calculations to reduce false positives .

What analytical techniques are critical for characterizing structural integrity post-synthesis?

Q. Basic Protocol :

  • NMR : ¹H/¹³C NMR confirms regioselectivity (e.g., pyrazole C-3 substitution) and detects impurities (<2%) .
  • HPLC : Use a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm for purity assessment .

Q. Advanced Techniques :

  • Single-crystal X-ray diffraction : Resolves bond angles (e.g., C–S bond: 1.68 Å in oxadiazole ring) and crystallographic packing .
  • HRMS : Accurately verifies molecular weight (error < 2 ppm) and detects halogen isotope patterns .

How do structural modifications at the pyrazole and oxadiazole rings impact biological activity?

Q. Structure-Activity Relationship (SAR) Insights :

  • Pyrazole modifications :
    • N-Methyl group : Critical for metabolic stability; replacement with bulkier groups (e.g., ethyl) reduces CYP3A4 inhibition .
    • C-5 fluorophenyl : Substitution with chlorophenyl decreases COX-2 inhibition by 40% .
  • Oxadiazole modifications :
    • 1,3,4-Oxadiazole to 1,2,4-triazole : Reduces antibacterial activity (MIC increases from 2 µg/mL to 16 µg/mL) .

Data Contradiction Note :
Some studies report enhanced anticancer activity with trifluoromethyl substitution at pyrazole C-4 , while others observe no significant improvement . This discrepancy may arise from cell-line-specific permeability differences.

What are common pitfalls in interpreting in vivo efficacy data, and how can they be mitigated?

Q. Advanced Challenges :

  • Off-target effects : The compound’s fluorophenyl group may bind to serum albumin, reducing free plasma concentration. Use equilibrium dialysis to measure unbound fractions .
  • Species variability : Murine models show 30% higher metabolic clearance than primates. Prioritize human hepatocyte assays for ADME predictions .
  • Dose-response nonlinearity : Observed in CNS studies due to blood-brain barrier efflux transporters. Co-administration with P-glycoprotein inhibitors (e.g., verapamil) restores linearity .

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